molecular formula C17H22N6 B5747319 N-(4,6-DIMETHYL-2-PYRIMIDINYL)-4-PHENYLTETRAHYDRO-1(2H)-PYRAZINECARBOXIMIDAMIDE

N-(4,6-DIMETHYL-2-PYRIMIDINYL)-4-PHENYLTETRAHYDRO-1(2H)-PYRAZINECARBOXIMIDAMIDE

Cat. No.: B5747319
M. Wt: 310.4 g/mol
InChI Key: QEWWMXJZKARNDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4,6-DIMETHYL-2-PYRIMIDINYL)-4-PHENYLTETRAHYDRO-1(2H)-PYRAZINECARBOXIMIDAMIDE is a complex organic compound with a unique structure that combines a pyrimidine ring with a phenyl-substituted tetrahydropyrazinecarboximidamide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,6-DIMETHYL-2-PYRIMIDINYL)-4-PHENYLTETRAHYDRO-1(2H)-PYRAZINECARBOXIMIDAMIDE typically involves the condensation of 4,6-dimethyl-2-pyrimidinylamine with a phenyl-substituted tetrahydropyrazinecarboximidamide precursor. The reaction is carried out under controlled conditions, often requiring specific solvents and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

N-(4,6-DIMETHYL-2-PYRIMIDINYL)-4-PHENYLTETRAHYDRO-1(2H)-PYRAZINECARBOXIMIDAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures, pressures, and pH levels to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives. Substitution reactions can result in a variety of substituted compounds with different functional groups.

Scientific Research Applications

N-(4,6-DIMETHYL-2-PYRIMIDINYL)-4-PHENYLTETRAHYDRO-1(2H)-PYRAZINECARBOXIMIDAMIDE has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4,6-DIMETHYL-2-PYRIMIDINYL)-4-PHENYLTETRAHYDRO-1(2H)-PYRAZINECARBOXIMIDAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

  • N-(4,6-DIMETHYL-2-PYRIMIDINYL)-4-NITROBENZENESULFONAMIDE
  • N-(4,6-DIMETHYL-2-PYRIMIDINYL)-4-[(3,4-DIOXO-3,4-DIHYDRO-1-NAPHTHALENYL)AMINO]BENZENESULFONAMIDE

Uniqueness

N-(4,6-DIMETHYL-2-PYRIMIDINYL)-4-PHENYLTETRAHYDRO-1(2H)-PYRAZINECARBOXIMIDAMIDE is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a pyrimidine ring with a phenyl-substituted tetrahydropyrazinecarboximidamide moiety sets it apart from other similar compounds, making it a valuable subject of study in various scientific fields.

Properties

IUPAC Name

N'-(4,6-dimethylpyrimidin-2-yl)-4-phenylpiperazine-1-carboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N6/c1-13-12-14(2)20-17(19-13)21-16(18)23-10-8-22(9-11-23)15-6-4-3-5-7-15/h3-7,12H,8-11H2,1-2H3,(H2,18,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEWWMXJZKARNDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N=C(N)N2CCN(CC2)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NC(=N1)/N=C(/N)\N2CCN(CC2)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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